molecular formula C17H11N3O4S2 B2368296 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476642-42-9

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2368296
CAS No.: 476642-42-9
M. Wt: 385.41
InChI Key: WIZGMQICKIDQMQ-UHFFFAOYSA-N
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Description

“N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups including a furan ring, a thiazole ring, a nitro group, and a benzothiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, a common method for synthesizing thiazole rings involves the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone, an ethyl 2-aminothiazole-4-carboxylate, and an isothiocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiazole rings are heterocyclic compounds, meaning they contain atoms other than carbon in their ring structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is often involved in reactions that produce nitrite ions or nitrogen dioxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the overall shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Antitumor Activity

A study by Ostapiuk et al. (2017) focused on the synthesis of new carboxamides, closely related to N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide, and their antitumor activity. They discovered that some derivatives exhibited significant antitumor effects, highlighting the potential of these compounds in cancer research (Ostapiuk et al., 2017).

Synthesis and Transformations

El’chaninov et al. (2018) detailed the synthesis of related thiazole and furan derivatives, demonstrating various chemical transformations that can be applied to similar compounds for potential pharmaceutical applications (El’chaninov et al., 2018).

Antibacterial Activity

Research by Hassan et al. (2020) on nitrofurantoin analogs involving furan and pyrazole scaffolds, similar to the compound , showed promising antibacterial properties against both Gram-positive and Gram-negative bacteria (Hassan et al., 2020).

Nonlinear Optical Properties

Liao et al. (2013) explored the nonlinear optical properties of coordination networks involving tetrazole-yl acylamide tectons, which are structurally related to the compound . This study indicates potential applications in materials science and optoelectronics (Liao et al., 2013).

Anti-leishmanial Activity

Dias et al. (2015) synthesized and evaluated the anti-leishmanial activity of new nitroaromatic compounds, including derivatives similar to the compound . They found that some compounds showed promising results as potential anti-leishmanial drugs (Dias et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro-containing compounds are explosive, while benzothiophenes may be harmful if inhaled, swallowed, or absorbed through the skin .

Future Directions

The potential applications of this compound would depend on its properties. For example, if it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S2/c1-9-2-4-13(24-9)12-8-25-17(18-12)19-16(21)15-7-10-6-11(20(22)23)3-5-14(10)26-15/h2-8H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZGMQICKIDQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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